molecular formula C9H7BrClFO2 B6296315 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2221812-21-9

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6296315
CAS No.: 2221812-21-9
M. Wt: 281.50 g/mol
InChI Key: KAJNDFVFZZXIPT-UHFFFAOYSA-N
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Description

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms. The unique combination of these halogens on the phenyl ring imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-chloro-2-fluoroaniline with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding dioxolane derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the dioxolane ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of dioxolane derivatives with additional functional groups.

    Reduction Reactions: Formation of reduced phenyl derivatives or open-chain compounds.

Scientific Research Applications

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, potentially inhibiting their activity or altering their function. The dioxolane ring may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-2-fluoroaniline
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid
  • 4-Bromo-3-chloro-2-fluorophenyl diethylcarbamate

Uniqueness

2-(4-Brom-3-chloro-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-6-2-1-5(8(12)7(6)11)9-13-3-4-14-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJNDFVFZZXIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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